molecular formula C11H10ClNO2 B15257528 [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B15257528
M. Wt: 223.65 g/mol
InChI Key: BTSUSUNGVLILSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol ( 2024796-73-2) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an oxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen, which is substituted with a 2-chlorophenyl group and a hydroxymethyl functional group . Its molecular formula is C 11 H 10 ClNO 2 and it has a molecular weight of 223.66 g/mol . As a versatile molecular building block, this compound is of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous pharmacologically active molecules . The presence of the hydroxymethyl group offers a reactive handle for further chemical transformations, allowing researchers to synthesize more complex molecules or libraries for biological screening . While specific biological data for this exact compound is not provided here, structurally similar oxazole derivatives have been reported to exhibit a range of valuable biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties . This makes [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol a valuable intermediate for researchers developing new therapeutic agents in areas such as oncology and infectious diseases. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3

InChI Key

BTSUSUNGVLILSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base to form the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent .

Medicine

In medicine, [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is being explored for its therapeutic potential. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for electronic applications .

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution (Cl vs. Br)
  • [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (): Substitution: 4-bromophenyl at position 2. Molecular Weight: 268.11 g/mol (vs. 239.66 g/mol for the target compound). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and influence binding interactions in biological systems compared to chlorine.
Dichloro Substitution
  • [2-(3,5-Dichlorophenyl)-4,4-dimethyl-1,3-oxazol-5-yl]methanol (): Substitution: 3,5-dichlorophenyl at position 2; additional methyl groups at oxazole position 4. Molecular Formula: C${12}$H${13}$Cl$2$NO$2$.
Amino vs. Chloro Substitution
  • [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (): Substitution: 3-aminophenyl at position 2.

Substituent Variations on the Oxazole Core

Methylphenyl vs. Chlorophenyl
  • [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol (): Substitution: 2-methylphenyl at position 2. Methyl groups (electron-donating) may reduce ring electron deficiency compared to chlorophenyl, impacting solubility and steric interactions.
Ester vs. Hydroxymethyl Group
  • Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (): Substitution: Ethyl ester at position 5 instead of hydroxymethyl.

Physicochemical and Spectroscopic Data

Compound Name Substituents (Oxazole) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) References
Target Compound 2-(2-ClPh), 4-Me, 5-CH$_2$OH 239.66 N/A N/A N/A
[2-(4-BrPh)-4-Me-1,3-oxazol-5-yl]methanol 2-(4-BrPh), 4-Me, 5-CH$_2$OH 268.11 N/A 1H NMR (DMSO-d6): δ 7.73–7.38 (m)
Diphenyl sulfone derivatives () 4-BrPh, sulfonyl groups ~400–450 153–160 1H NMR: δ 7.90–7.38 (aromatic); GC-EI/MS
Triphenylphosphonium ylide () 2-(2-ClPh), 4-TPP N/A 211–213 1H NMR: δ 7.90–7.38 (m, aromatic)

Biological Activity

The compound [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2024796-73-2) is a heterocyclic organic molecule featuring an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula : C11_{11}H10_{10}ClN2_{2}O2_{2}
Molecular Weight : 223.66 g/mol
Structure : The compound consists of a chlorophenyl group attached to a methyl-substituted oxazole ring with a hydroxymethyl group. The presence of chlorine and hydroxymethyl groups may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities. The following sections detail the specific activities observed for [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound:

  • Antibacterial Activity : In vitro tests have demonstrated that [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exhibits potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values comparable to known antibiotics.
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0195
Bacillus subtilis0.0098
Pseudomonas aeruginosa0.039

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

The compound has also been tested for antifungal activity against common pathogens:

  • Fungal Strains Tested :
    • Candida albicans
    • Fusarium oxysporum

The observed MIC values indicate effective antifungal properties, suggesting its potential use in treating fungal infections.

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial effects, preliminary studies have indicated that [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may possess anti-inflammatory and anticancer activities:

  • Mechanism of Action : The anti-inflammatory effects are hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The biological activity of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can be partially explained through SAR studies:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Hydroxymethyl Group : This functional group appears to play a crucial role in enhancing solubility and reactivity with biological molecules.

Case Studies

Several case studies have illustrated the application of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol in various experimental settings:

  • Study on Antimicrobial Efficacy :
    • Researchers conducted a comparative study with other known antimicrobial agents, highlighting that the compound exhibited superior efficacy against resistant strains of bacteria.
  • Cancer Cell Line Study :
    • A recent study evaluated its effects on breast cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations.

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